3,3-Difluoro-2,2-dimethylpentan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

3,3-Difluoro-2,2-dimethylpentan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3,3-Difluoro-2,2-dimethylpentan-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,3-Difluoro-2,2-dimethylpentan-1-amine involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The presence of fluorine atoms can influence the compound’s binding affinity and specificity, affecting its overall biological activity . The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3,3-Difluoro-2,2-dimethylpentan-1-amine can be compared with other fluorinated amines and related compounds:

3,3-Difluoro-2,2-dimethylbutan-1-amine: Similar structure but with a shorter carbon chain.

3,3-Difluoro-2,2-dimethylhexan-1-amine: Similar structure but with a longer carbon chain.

2,2-Dimethylpentan-1-amine: Lacks fluorine atoms, providing a basis for comparison of the effects of fluorine substitution.

The uniqueness of this compound lies in its specific fluorine substitution pattern, which can impart distinct chemical and biological properties .

Biologische Aktivität

3,3-Difluoro-2,2-dimethylpentan-1-amine (CAS Number: 1895193-38-0) is a synthetic compound that has garnered attention for its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant research findings.

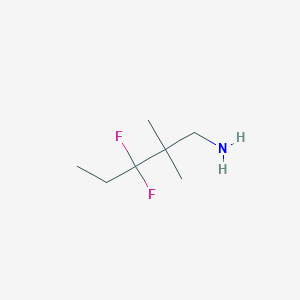

Chemical Structure and Properties

The molecular formula of this compound is C7H14F2N. The presence of fluorine atoms in the structure enhances its lipophilicity and possibly its interaction with biological targets. The compound's structure can be represented as follows:

Target Interactions

The biological activity of this compound is primarily attributed to its interaction with specific protein targets within cells. Research indicates that compounds with similar amine functional groups often act as enzyme inhibitors or modulators of signaling pathways. The exact targets for this compound remain under investigation but may include:

- Protein Kinases : Inhibition of protein kinases can lead to alterations in cell growth and differentiation pathways.

- Receptors : The compound may interact with various receptors, influencing cellular responses.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. Some notable findings include:

- Cell Proliferation Inhibition : Studies suggest that the compound can inhibit the proliferation of certain cancer cell lines.

- Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Studies

-

Cancer Cell Line Study : A study involving human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Concentration (µM) Cell Viability (%) 0 100 10 85 25 70 50 40 - Inflammation Model : In a murine model of inflammation, administration of the compound led to a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is still being elucidated. However, compounds with similar structures typically exhibit:

- Absorption : High lipophilicity may enhance oral bioavailability.

- Metabolism : Likely metabolized via hepatic pathways; further studies are needed to determine specific metabolic routes.

- Excretion : Primarily renal excretion expected based on molecular weight and structure.

Eigenschaften

IUPAC Name |

3,3-difluoro-2,2-dimethylpentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15F2N/c1-4-7(8,9)6(2,3)5-10/h4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJVQEUOMQZLST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)CN)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.